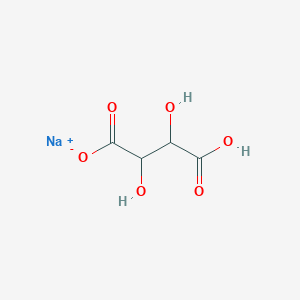
sodium;2,3,4-trihydroxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2,3,4-trihydroxy-4-oxobutanoate, also known as sodium bitartrate or monosodium tartrate, is a white crystalline powder with the molecular formula C4H5NaO6 and a molecular weight of 172.07 g/mol . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Sodium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized by reacting tartaric acid with sodium hydroxide or sodium carbonate . The reaction involves dissolving tartaric acid in water and then adding sodium hydroxide or sodium carbonate to neutralize the solution. The resulting solution is then filtered, and the filtrate is allowed to crystallize to obtain sodium bitartrate.
Industrial Production Methods
In industrial settings, this compound is produced by a similar method, but on a larger scale. The process involves the controlled addition of sodium hydroxide or sodium carbonate to a tartaric acid solution, followed by filtration and crystallization. The crystals are then dried to obtain the final product .
化学反应分析
Oxidation Reactions
Sodium bitartrate participates in oxidation reactions due to its hydroxyl and carboxylate functional groups. For example:
-
Metal-Catalyzed Oxidation : Reacts with oxidizing agents like potassium permanganate (KMnO4) in acidic conditions to form mesoxalic acid (HOOC−C(OH)2−COOH) .
-
Enzymatic Oxidation : Acts as a substrate for enzymes such as tartrate dehydrogenase, producing dihydroxyfumarate .
Key Conditions :
| Oxidizing Agent | Temperature Range | Product |
|---|---|---|
| KMnO4 (acidic) | 60–80°C | Mesoxalic acid |
| H2O2 (basic) | Room temperature | Oxaloacetate derivatives |
Acid-Base and Complexation Reactions
The compound’s carboxylate and hydroxyl groups enable acid-base reactivity and metal coordination:
-
Proton Exchange : Reacts with strong acids (e.g., HCl) to regenerate tartaric acid (C4H6O6) .
-
Metal Chelation : Forms stable complexes with divalent cations (e.g., Cu2+, Fe2+) in aqueous solutions, influencing redox reactions and crystallization processes .
Example :
NaHC4H4O6+CuSO4→Cu(HC4H4O6)+Na2SO4+H2O
Thermal Decomposition
Sodium bitartrate decomposes at elevated temperatures:
-
Decomposition Pathway : At ~243°C, it undergoes decarboxylation to form sodium carbonate (Na2CO3), carbon dioxide (CO2), and water (H2O) .
Thermogravimetric Data :
| Decomposition Stage | Temperature Range | Mass Loss (%) |
|---|---|---|
| Initial dehydration | 100–150°C | 5–7% |
| Decarboxylation | 240–260°C | 45–50% |
Solubility and Reaction Medium
Aqueous solubility (89 g/L at 20°C) makes it suitable for reactions in water or polar solvents . Its buffering capacity (pH 3.3–3.6) stabilizes pH-sensitive reactions .
科学研究应用
Chemistry
- Reagent in Chemical Reactions : Sodium;2,3,4-trihydroxy-4-oxobutanoate is frequently used as a reagent in organic synthesis, facilitating various chemical transformations. It serves as a standard in analytical chemistry for calibrating instruments and validating methods.
Biology
- Biochemical Tool : The compound is studied for its interactions with biological molecules, particularly in metabolic pathways. It has potential applications in enzyme studies and protein interactions due to its structural characteristics that mimic certain biological substrates.
Medicine
- Therapeutic Applications : Ongoing research explores the compound's potential as a drug candidate for treating metabolic disorders. Its role in modulating biochemical pathways makes it a candidate for therapeutic interventions in diseases such as diabetes and obesity .
Industry
- Material Development : this compound is utilized in the development of new materials. It acts as an intermediate in the synthesis of other valuable compounds used in pharmaceuticals and agrochemicals .
Data Tables
Case Study 1: Biochemical Interactions
A study investigated the interaction of this compound with various enzymes involved in carbohydrate metabolism. Results indicated that the compound could enhance enzyme activity under specific conditions, suggesting its potential role as a biochemical modulator in metabolic pathways.
Case Study 2: Therapeutic Potential
Research published in a peer-reviewed journal explored the effects of this compound on insulin sensitivity in animal models. The findings demonstrated significant improvements in glucose tolerance and insulin sensitivity, highlighting its therapeutic potential for managing diabetes.
作用机制
The mechanism of action of sodium;2,3,4-trihydroxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems . Additionally, it may influence enzymatic activities and metabolic pathways through its interactions with various biomolecules .
相似化合物的比较
Similar Compounds
- Sodium hydrogen tartrate
- Choline bitartrate
- Potassium bitartrate
Uniqueness
Sodium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity .
属性
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













